molecular formula C6H3BrClNaO2S B13157257 Sodium 3-bromo-4-chlorobenzene-1-sulfinate

Sodium 3-bromo-4-chlorobenzene-1-sulfinate

Katalognummer: B13157257
Molekulargewicht: 277.50 g/mol
InChI-Schlüssel: UAOIPFUJHADJQQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 3-bromo-4-chlorobenzene-1-sulfinate is a chemical compound with the molecular formula C₆H₃BrClNaO₂S and a molecular weight of 277.50 g/mol . It is a versatile small molecule scaffold used in various chemical reactions and research applications. This compound is known for its unique reactivity and has found applications in multiple scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-bromo-4-chlorobenzene-1-sulfinate typically involves the sulfonation of 3-bromo-4-chlorobenzene. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors with controlled temperature and pressure conditions to maintain consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 3-bromo-4-chlorobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Sodium 3-bromo-4-chlorobenzene-1-sulfinate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of sodium 3-bromo-4-chlorobenzene-1-sulfinate involves its reactivity with various molecular targets. The sulfonate group can interact with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in organic synthesis to introduce sulfonate groups into target molecules. The bromine and chlorine atoms also contribute to the compound’s reactivity, allowing for further functionalization .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Sodium 3-bromo-4-chlorobenzene-1-sulfinate is unique due to its specific arrangement of bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and the synthesis of diverse chemical entities .

Eigenschaften

Molekularformel

C6H3BrClNaO2S

Molekulargewicht

277.50 g/mol

IUPAC-Name

sodium;3-bromo-4-chlorobenzenesulfinate

InChI

InChI=1S/C6H4BrClO2S.Na/c7-5-3-4(11(9)10)1-2-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1

InChI-Schlüssel

UAOIPFUJHADJQQ-UHFFFAOYSA-M

Kanonische SMILES

C1=CC(=C(C=C1S(=O)[O-])Br)Cl.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.